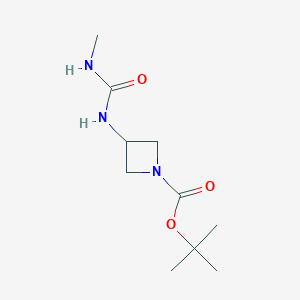
Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as TBU-CA, and it belongs to the class of azetidine carboxylates.
Mécanisme D'action
The mechanism of action of TBU-CA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the production of pro-inflammatory cytokines. TBU-CA has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death.
Biochemical and Physiological Effects
TBU-CA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. TBU-CA has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, TBU-CA has been found to have neuroprotective properties, which can protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
TBU-CA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be produced in high yields with high purity. TBU-CA has also been found to be stable under various conditions, which makes it suitable for use in different experimental setups. However, TBU-CA has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, TBU-CA has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of TBU-CA. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another potential direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of TBU-CA and its potential applications in different fields of scientific research.
Méthodes De Synthèse
TBU-CA can be synthesized through a multistep process that involves the reaction of tert-butyl 3-aminopropenoate with methyl isocyanate. The resulting product is then subjected to hydrogenation, which leads to the formation of TBU-CA. This synthesis method has been optimized to produce high yields of TBU-CA with high purity.
Applications De Recherche Scientifique
TBU-CA has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties, and it has been found to inhibit the production of pro-inflammatory cytokines. TBU-CA has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Additionally, TBU-CA has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propriétés
IUPAC Name |
tert-butyl 3-(methylcarbamoylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)11-4/h7H,5-6H2,1-4H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAGFYQKBOHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-methylureido)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

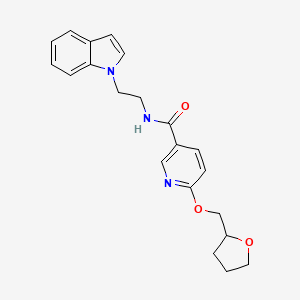

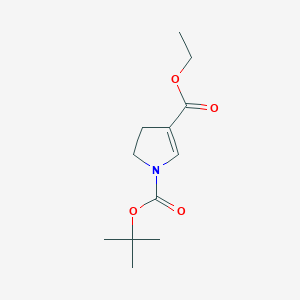
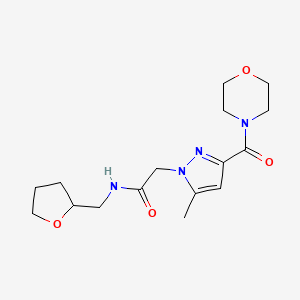
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)

![N-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2972148.png)

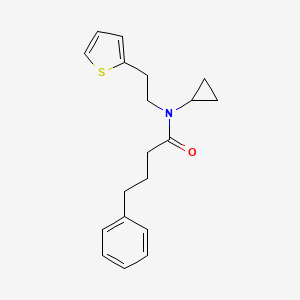
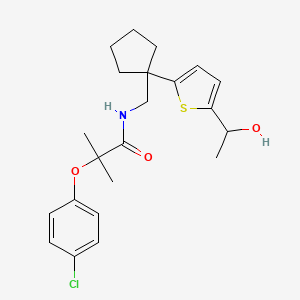
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2972155.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2972156.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2972160.png)